molecular formula C10H19NO5 B3422526 2-Tert-butoxycarbonylamino-4-hydroxy-butyric acid methyl ester CAS No. 258351-86-9

2-Tert-butoxycarbonylamino-4-hydroxy-butyric acid methyl ester

Cat. No. B3422526
CAS RN: 258351-86-9
M. Wt: 233.26 g/mol
InChI Key: IWNVPOPPBRMFNG-UHFFFAOYSA-N
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Description

“2-Tert-butoxycarbonylamino-4-hydroxy-butyric acid methyl ester” is a chemical compound with the molecular formula C10H19NO5 . Its IUPAC name is methyl (2R)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate . The compound has a molecular weight of 233.26156 .


Molecular Structure Analysis

The InChI key for this compound is IWNVPOPPBRMFNG-UHFFFAOYSA-N . The canonical SMILES representation is CC©©OC(=O)NC(CCO)C(=O)OC .


Chemical Reactions Analysis

Esters, including “2-Tert-butoxycarbonylamino-4-hydroxy-butyric acid methyl ester”, can undergo several types of reactions. One common reaction is hydrolysis, which can occur under acidic or basic conditions and results in a carboxylic acid and an alcohol .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 364.6±37.0 °C and a predicted density of 1.125±0.06 g/cm3 . Its pKa is predicted to be 10.91±0.46 .

properties

IUPAC Name

methyl 4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(5-6-12)8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNVPOPPBRMFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCO)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-tert-Butoxycarbonylamino-4-hydroxy-butyric acid (0.79 g, 3.6 mmol) was dissolved in 15 ml methanol at room temperature and (trimethylsilyl)diazomethane (2M solution in hexane) was added till solution become yellow. The mixture was concentrated down to afford crude 2-tert-butoxycarbonylamino-4-hydroxy-butyric acid methyl ester.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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